2-(Bromomethyl)-5-iodobenzo[d]oxazole
Description
Properties
Molecular Formula |
C8H5BrINO |
|---|---|
Molecular Weight |
337.94 g/mol |
IUPAC Name |
2-(bromomethyl)-5-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C8H5BrINO/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 |
InChI Key |
KQKUFHBVULTJKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)N=C(O2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-iodobenzo[d]oxazole typically involves the bromination and iodination of a benzoxazole precursor. One common method involves the reaction of 2-methylbenzoxazole with bromine and iodine under controlled conditions to introduce the bromomethyl and iodo substituents, respectively .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. For example, a three-step protocol can be employed, starting with the thermolysis of vinyl azides to generate azirines, which then react with bromoacetyl bromide to produce 2-(bromomethyl)oxazoles .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-iodobenzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as azides to form azidomethyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Sodium azide in aqueous medium is commonly used for nucleophilic substitution reactions.
Oxidation/Reduction: Specific reagents and conditions for oxidation and reduction reactions would depend on the desired transformation and the stability of the compound under those conditions.
Major Products
Azidomethyl Derivatives: Formed through nucleophilic substitution of the bromomethyl group.
Scientific Research Applications
Overview
2-(Bromomethyl)-5-iodobenzo[d]oxazole is a compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This article provides a detailed examination of its applications, supported by case studies and data tables.
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of benzo[d]oxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted benzo[d]oxazoles can act as inhibitors against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.63 to 12.5 µg/mL against resistant strains .
Anticancer Research
The compound has been explored for its anticancer properties. Investigations into the structure-activity relationship (SAR) of related compounds suggest that modifications to the benzo[d]oxazole structure can enhance cytotoxic effects on various cancer cell lines. For example, compounds derived from this class have shown promising results in inducing apoptosis in tumor cells, indicating potential for therapeutic development .
Organic Synthesis
Synthetic Intermediates
2-(Bromomethyl)-5-iodobenzo[d]oxazole serves as a versatile intermediate in organic synthesis. It can be employed in Suzuki-Miyaura coupling reactions to form complex aryl compounds, which are valuable in pharmaceuticals and agrochemicals. The optimization of these reactions has enabled the efficient formation of various substituted oxazoles, expanding the scope for further functionalization .
Fluorescent Dyes
This compound has been utilized in the synthesis of fluorescent dye molecules. By reacting with iodomethane and subsequent aldehyde coupling, derivatives that exhibit strong fluorescence properties can be produced. These dyes are useful in biological imaging and as markers in various biochemical assays .
Materials Science
Polymer Chemistry
In materials science, derivatives of 2-(Bromomethyl)-5-iodobenzo[d]oxazole have been incorporated into polymer matrices to enhance their thermal and mechanical properties. The incorporation of such heterocycles into polymers can lead to materials with improved stability and functionality, suitable for applications in coatings and electronic devices.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several benzo[d]oxazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 5-position significantly enhanced activity, with some compounds achieving MIC values below 10 µg/mL.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 6.25 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
Case Study 2: Anticancer Activity
In another investigation, a series of benzo[d]oxazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The study revealed that certain substitutions at the bromomethyl position led to increased apoptosis rates.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound C | 15 | HeLa |
| Compound D | 10 | MCF-7 |
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-iodobenzo[d]oxazole involves its interaction with molecular targets through its bromomethyl and iodo substituents. These groups can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, which facilitate binding to receptors and enzymes . The compound’s ability to modulate biological pathways is attributed to these interactions.
Comparison with Similar Compounds
Physicochemical and Reactivity Profiles
Key Physical Properties
Reactivity Trends
- Nucleophilic Substitution : Bromomethyl groups in benzooxazoles (e.g., target compound) undergo SN2 reactions more readily than bromophenyl derivatives due to reduced steric hindrance .
- Cross-Coupling: The iodine atom in the target compound facilitates Ullmann or Sonogashira couplings, whereas bromine in 5-(5-Bromo-2-methylphenyl)-1,3-oxazole is less reactive .
Q & A
Q. Methodology :
- Step 1 : React 2-aminophenol with bromoacetic acid in polyphosphoric acid (PPA) at 130°C for 4 hours to form 2-(bromomethyl)benzo[d]oxazole .
- Step 2 : Introduce iodine via electrophilic substitution using iodine monochloride (ICl) in a controlled environment to minimize over-iodination.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) and elemental analysis .
- Critical Note : Excess PPA can lead to side reactions; monitor reaction progress via TLC.
Basic: How do UV-Vis and NMR spectra aid in confirming the structure of 2-(bromomethyl)-5-iodobenzo[d]oxazole?
Q. Methodology :
- UV-Vis : The compound exhibits λmax at ~275 nm due to π→π* transitions in the benzoxazole ring. Non-coplanarity between the oxazole and aryl rings (evidenced by hypsochromic shifts) can be inferred from deviations in absorption maxima compared to planar analogs .
- <sup>1</sup>H NMR : Key signals include a singlet for the bromomethyl group (δ ~4.8 ppm) and aromatic protons split by iodine’s anisotropic effects (δ 7.2–8.1 ppm).
- <sup>13</sup>C NMR : The iodine-bearing carbon appears at δ ~95 ppm (C-I coupling), while the bromomethyl carbon is at δ ~30 ppm .
Advanced: How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?
Q. Methodology :
- The bromomethyl group acts as an excellent leaving group due to bromide’s moderate nucleofugality. For example:
- SN2 Reactions : React with amines (e.g., methylamine in THF) to form N-alkylated derivatives. Monitor kinetics via <sup>1</sup>H NMR to track bromide displacement .
- Competing Pathways : Under basic conditions, elimination (E2) may occur, forming a methylene intermediate. Use low temperatures (<0°C) and aprotic solvents to suppress this .
- Quantitative Analysis : Measure reaction yields using GC-MS or LC-MS to optimize substituent effects (e.g., iodine’s electron-withdrawing nature enhances leaving-group stability) .
Advanced: What strategies mitigate side reactions during catalytic functionalization of 2-(bromomethyl)-5-iodobenzo[d]oxazole?
Q. Methodology :
- Catalytic Hydrogenation : Use Pd/C (10% wt) in ethyl acetate/methanol (1:1) to reduce nitro groups to amines without cleaving the benzoxazole ring. Maintain H2 pressure at 1 atm to avoid over-reduction .
- Cross-Coupling : For Suzuki-Miyaura reactions, employ Pd(PPh3)4 and Cs2CO3 to couple with aryl boronic acids. Pre-activate the catalyst to prevent iodide-bromide exchange .
- Troubleshooting : If iodobenzene byproducts form, add NaI to suppress unintended dehalogenation .
Advanced: How can computational modeling predict the binding affinity of derivatives to biological targets?
Q. Methodology :
- Docking Studies : Use AutoDock Vina to simulate interactions with enzyme active sites (e.g., G-quadruplex DNA). The iodine atom’s polarizability enhances van der Waals contacts, while the bromomethyl group contributes to hydrophobic packing .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability. Derivatives with para-substituted aryl groups show higher binding free energies (ΔG ~-9.5 kcal/mol) due to improved π-stacking .
- Validation : Compare computational results with experimental SPR or ITC data to refine force field parameters .
Advanced: How to resolve contradictions in spectral data for structural elucidation?
Case Study : Non-coplanar oxazole and aryl rings inferred from UV-Vis () vs. planar assumptions in XRD ().
Resolution :
- XRD Analysis : Confirm dihedral angles (e.g., ~45° between rings) to validate non-planarity .
- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data. Discrepancies >5° suggest crystal packing effects .
- Dynamic NMR : At variable temperatures, observe coalescence of aromatic proton signals due to hindered rotation, supporting non-planarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
